1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate
Overview
Description
N-Hydroxynaphthalimide triflate (HNT) is a photoacid generator(PAG) that forms an acid upon exposure to UV light which can be used to generate patterned structures. It can also be used to tune the solubility of a polymer by forming acid linkages.
Mechanism of Action
Target of Action
Similar compounds, such as benzo[de]isoquinoline-1,3-dione derivatives, have been synthesized and studied for their strong electron-accepting properties . These compounds are often used in organic electronic devices, indicating that their targets could be related to electron transport .
Mode of Action
It’s known that similar compounds, such as benzo[de]isoquinoline-1,3-dione derivatives, exhibit strong electron-accepting properties . This suggests that 1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate may interact with its targets by accepting electrons, leading to changes in the electronic properties of the system .
Biochemical Pathways
Given its electron-accepting properties, it’s plausible that it could influence pathways related to electron transport . The downstream effects of such interactions would depend on the specific context and could potentially influence a variety of cellular processes.
Pharmacokinetics
Similar compounds have been designed with triisopropylsilylethynyl groups to increase their solubility and crystallinity , which could potentially enhance their bioavailability.
Result of Action
Given its potential role as an electron acceptor, it could influence the electronic properties of the system it interacts with .
Properties
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F3NO5S/c14-13(15,16)23(20,21)22-17-11(18)8-5-1-3-7-4-2-6-9(10(7)8)12(17)19/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHOMMCIJIJIGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3SO2ONC12O2H6, C13H6F3NO5S | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408341 | |
Record name | N-Hydroxynaphthalimide triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85342-62-7 | |
Record name | N-Hydroxynaphthalimide triflate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85342-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hydroxynaphthalimide triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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